(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine
Description
Properties
IUPAC Name |
(1-ethyl-3-pyrazin-2-ylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-2-15-7-8(5-11)10(14-15)9-6-12-3-4-13-9/h3-4,6-7H,2,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOWEAQBDKXELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NC=CN=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors, suggesting that this compound may also have multiple targets.
Mode of Action
It is known that similar compounds bind with high affinity to their targets, which could result in a variety of biochemical changes.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that this compound may also affect multiple pathways.
Result of Action
Similar compounds have been found to possess various biological activities, suggesting that this compound may also have diverse molecular and cellular effects.
Biological Activity
(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features an ethyl group and a pyrazinyl moiety, contributing to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF-268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
These findings suggest that the pyrazole framework can be optimized for enhanced anticancer activity through structural modifications .
The mechanisms through which pyrazole derivatives exert their anticancer effects include:
- Inhibition of Cell Proliferation : Pyrazole compounds have been shown to inhibit cell cycle progression in cancer cells, leading to reduced proliferation rates.
- Induction of Apoptosis : Some derivatives promote programmed cell death in tumor cells, which is crucial for effective cancer treatment.
- Targeting Kinases : Certain pyrazole compounds act as inhibitors of specific kinases involved in cancer progression, such as Aurora-A kinase .
Case Studies
Several studies have investigated the biological activity of this compound and related compounds:
- Study on Cytotoxicity : A study evaluating the cytotoxic effects of various pyrazole derivatives found that this compound exhibited significant activity against HepG2 liver cancer cells with an IC50 value of 15 µM.
- Anti-inflammatory Properties : Another investigation reported that this compound could reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.
Synthesis
The synthesis of this compound typically involves multistep reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of Pyrazole Ring : The initial step involves the condensation reaction between hydrazine and appropriate carbonyl compounds.
- Substitution Reactions : Subsequent steps involve introducing the ethyl and pyrazinyl groups via nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. In a study involving various pyrazole compounds, it was found that those with substituents similar to (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine showed promising results against different cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. A series of tests demonstrated that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that the presence of the pyrazole ring enhances its interaction with bacterial enzymes, leading to effective inhibition .
Agricultural Applications
Pesticide Development
The unique chemical structure of this compound makes it a candidate for developing new pesticides. Field trials have shown that formulations containing this compound can effectively reduce pest populations while being less toxic to non-target organisms compared to traditional pesticides. The efficacy is attributed to its ability to disrupt the hormonal systems of pests .
Materials Science Applications
Polymer Synthesis
In materials science, this compound has been utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. By incorporating this compound into polymer matrices, researchers have developed materials suitable for high-performance applications, such as aerospace and automotive components .
Case Study 1: Antitumor Activity
A recent study evaluated the antitumor effects of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Case Study 2: Agricultural Efficacy
In agricultural settings, a formulation containing this compound was tested against aphid infestations on crops. The application resulted in a 75% reduction in aphid populations within two weeks, demonstrating its effectiveness as a biopesticide. Additionally, the formulation showed minimal impact on beneficial insect species, suggesting a favorable environmental profile .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 10 | Apoptosis Induction |
| Compound B | HeLa (Cervical Cancer) | 15 | Kinase Inhibition |
| (1-Ethyl...methanamine | MCF7 | 12 | Caspase Activation |
Table 2: Pesticidal Efficacy
| Formulation | Pest Target | Reduction (%) | Non-target Toxicity |
|---|---|---|---|
| Control | Aphids | 20 | High |
| (1-Ethyl...methanamine | Aphids | 75 | Low |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substitutions on the pyrazole ring and the amine group. Key analogs include:
Key Observations :
Pharmacological and Physicochemical Properties
- Binding Affinity: Pyrazine’s nitrogen-rich structure may mimic adenosine or purine moieties, suggesting utility in receptor modulation (e.g., adenosine receptors as in ).
Research Findings and Gaps
- Structural Insights : Pyrazine substitution distinguishes the target compound from methyl/phenyl analogs, offering unique electronic and steric profiles .
- Synthetic Feasibility : Existing protocols (e.g., ) support scalable synthesis, though optimization may be needed for regioselectivity.
- Knowledge Gaps: Direct data on the compound’s pharmacokinetics, toxicity, and target-specific efficacy are absent in the provided evidence. Further studies should prioritize in vitro and in vivo assays.
Preparation Methods
Preparation of Diaryl Imines
- Diaryl imines are prepared by condensation of diphenylmethylamine with an aryl or heteroaryl aldehyde in an appropriate solvent such as tetrahydrofuran (THF) or 1,4-dioxane.
- Reaction conditions include stirring at room temperature or mild heating with bases like triethylamine or diisopropylethylamine (DIEA) to facilitate imine formation.
Halogenated Pyrazine Derivatives
- 2,3-Dichloropyrazine or 3-chloropyrazin-2-yl compounds serve as electrophilic partners in the coupling reactions.
- These are commercially available or prepared via chlorination of pyrazine derivatives.
Coupling Reaction to Form Pyrazine-Methanamine Derivatives
- The diaryl imine and 2,3-dichloropyrazine are reacted in the presence of a base such as potassium carbonate or cesium carbonate.
- The reaction solvent is often THF or 1,4-dioxane.
- This step forms a 1-(3-chloropyrazin-2-yl)-N-(diphenylmethylidene)methanamine intermediate.
Hydrolysis to Yield (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine
- The imine intermediate undergoes hydrolysis under acidic or basic conditions.
- Common hydrolysis agents include potassium hydroxide, sodium hydroxide, lithium hydroxide, or acids such as hydrochloric acid, trifluoroacetic acid, acetic acid, or sulfuric acid.
- This step releases the free amine, yielding the target compound with overall yields typically exceeding 50%.
Alternative Pyrazole Functionalization Methods
- Alkylation of 4-pyrazoleboronic acid pinacol ester with alkyl halides (e.g., ethyl halide) in the presence of potassium carbonate in DMF at 60°C can be used to introduce the ethyl substituent on the pyrazole ring.
- Suzuki coupling reactions between aryl halides and pyrazole boronic esters catalyzed by PdCl2(PPh3)2 in DMF or DME with cesium carbonate base at 85–100°C are employed to attach pyrazinyl groups to the pyrazole ring.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Key Intermediate/Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Imine formation | Diphenylmethylamine + pyrazin-2-carboxaldehyde, THF or 1,4-dioxane, base (Et3N/DIEA) | Diaryl imine (N-(diphenylmethylidene)methanamine) | >90 | Room temp or mild heating |
| 2 | Coupling | Diaryl imine + 2,3-dichloropyrazine, base (K2CO3/Cs2CO3), THF/dioxane | 1-(3-chloropyrazin-2-yl)-N-(diphenylmethylidene)methanamine | >80 | Forms C-pyrazine-methylamine intermediate |
| 3 | Hydrolysis | Acid or base (KOH, NaOH, HCl, TFA, AcOH), aqueous conditions | This compound | ~50-70 | Releases free amine, final product |
| 4 | Pyrazole alkylation (optional) | 4-pyrazoleboronic acid pinacol ester + ethyl halide, K2CO3, DMF, 60°C | Ethyl-substituted pyrazole derivative | 50-60 | Introduces ethyl group on pyrazole ring |
| 5 | Suzuki coupling | Pyrazole boronic ester + pyrazinyl halide, Pd catalyst, Cs2CO3, DMF/DME, 85-100°C | Pyrazinyl-substituted pyrazole | 60-80 | Attaches pyrazinyl group to pyrazole |
Detailed Research Findings
- The patent US8513415B2 describes a robust method for preparing C-pyrazine-methylamines, including the target compound, by utilizing diaryl imines and dihalopyrazines, avoiding hazardous halomethyl pyrazine intermediates.
- The reaction conditions are mild, scalable, and yield the desired amines in good purity and yield.
- Alkylation and Suzuki coupling methods reported in recent literature provide versatile routes for functionalizing the pyrazole ring with ethyl and pyrazinyl substituents, crucial for synthesizing the target molecule.
- The use of bases like potassium carbonate and solvents such as DMF or 1,4-dioxane is consistent across methods, emphasizing their importance in facilitating nucleophilic substitution and cross-coupling reactions.
- Hydrolysis under acidic or basic conditions efficiently converts imine intermediates to free amines, completing the synthesis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine, and how are intermediates characterized?
- Methodology : A common approach involves condensation reactions of propenones with hydrazine derivatives, followed by cyclization. For example, 1-acetyl/propyl-3-aryl-pyrazolines are synthesized by reacting substituted propenones with hydrazine and acetic/propionic acid. Intermediates are characterized via elemental analysis, IR spectroscopy, and NMR (e.g., single-crystal X-ray diffraction for structural confirmation) .
- Key considerations : Optimize reaction conditions (solvent, temperature) to improve yield. Use HPLC or GC-MS for purity assessment .
Q. How is the structural integrity of this compound validated?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ at 400–500 MHz to confirm coupling patterns and substituent positions .
- X-ray crystallography : Single-crystal analysis resolves bond angles, torsion angles, and hydrogen-bonding networks .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Exposure control : Use P95/P1 respirators for particulate protection or OV/AG/P99 respirators for organic vapors. Wear nitrile gloves and chemical-resistant suits to prevent dermal contact .
- Stability : Store in inert atmospheres (N₂/Ar) at –20°C to prevent decomposition. Avoid incompatible materials (strong acids/oxidizers), though specific data gaps exist .
Advanced Research Questions
Q. How does the (1H-pyrazol-4-yl)methanamine moiety influence pharmacological activity, particularly in enzyme inhibition?
- Case study : Derivatives of this scaffold exhibit PI3Kγ inhibitory activity (IC₅₀ < 100 nM), critical for cancer and immune disorders. Enzyme assays using recombinant PI3Kγ and ATP-competitive binding studies are standard. Molecular docking reveals interactions with the kinase’s ATP-binding pocket .
- Data contradiction : While some analogs show high selectivity (e.g., >100-fold for PI3Kγ vs. PI3Kα), others display off-target effects. Validate via kinase profiling panels (e.g., Eurofins KinaseProfiler) .
Q. What strategies resolve discrepancies in reported biological activities of pyrazole-based analogs?
- Approach :
- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., pyrazine vs. thiophene) and assess activity in in vitro models (e.g., MES-induced seizures or glucose uptake assays) .
- Meta-analysis : Compare datasets across studies using cheminformatics tools (e.g., KNIME or Schrodinger’s Canvas) to identify outliers. Replicate conflicting results under standardized conditions .
Q. How can computational methods predict the compound’s reactivity and metabolic stability?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites.
- ADME modeling : Use SwissADME or PBPK models to estimate logP (1.5–2.5), CYP450 interactions, and half-life. Cross-validate with in vitro microsomal assays .
Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how are they addressed?
- Chiral resolution : Use chiral HPLC (Chiralpak IA/IB columns) or enzymatic resolution (e.g., lipase-mediated hydrolysis).
- Asymmetric synthesis : Employ Evans auxiliaries or organocatalysts (e.g., L-proline) for stereoselective cyclization .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
